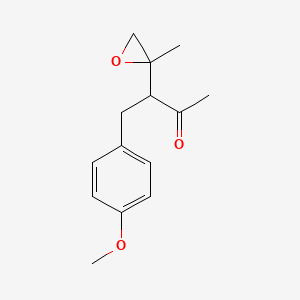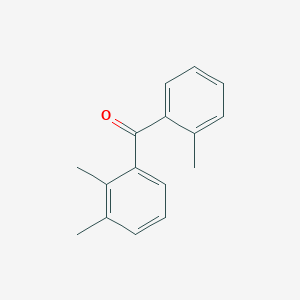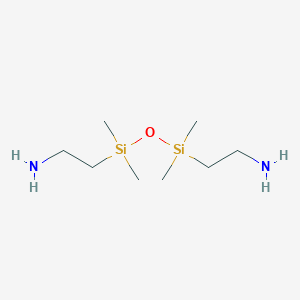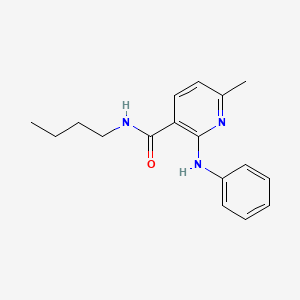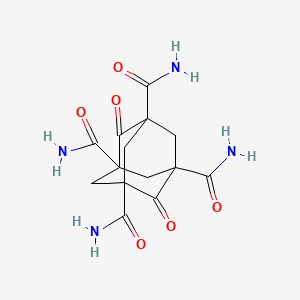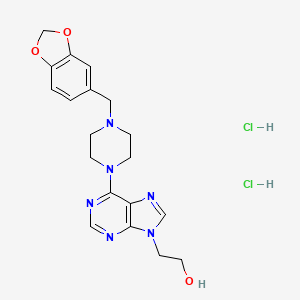
9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound with the molecular formula C19H22N6O3.2ClH and a molecular weight of 455.39 g/mol . This compound is known for its complex structure, which includes a purine base linked to an ethanol group and a piperonyl-piperazinyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Ethanol Group: The ethanol group is introduced via an alkylation reaction, where the purine base reacts with an appropriate alkylating agent under basic conditions.
Introduction of the Piperonyl-Piperazinyl Moiety: This step involves the reaction of the intermediate compound with piperonyl-piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is used to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine-9-ethanol, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-, dihydrochloride
Uniqueness
What sets 9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the piperonyl-piperazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
24932-79-4 |
|---|---|
Molekularformel |
C19H24Cl2N6O3 |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
2-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22N6O3.2ClH/c26-8-7-25-12-22-17-18(20-11-21-19(17)25)24-5-3-23(4-6-24)10-14-1-2-15-16(9-14)28-13-27-15;;/h1-2,9,11-12,26H,3-8,10,13H2;2*1H |
InChI-Schlüssel |
KXGJEOPMVLTCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4N=CN5CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


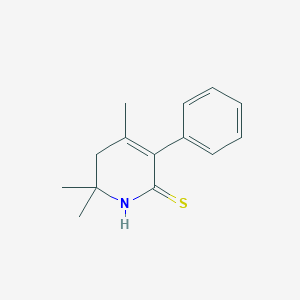
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
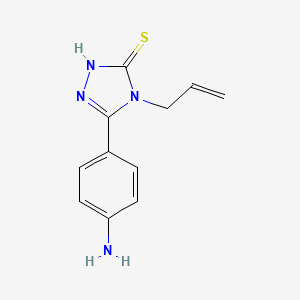
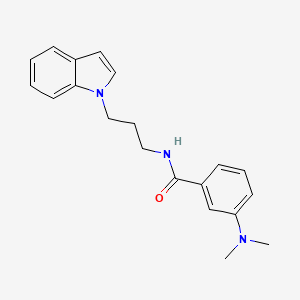
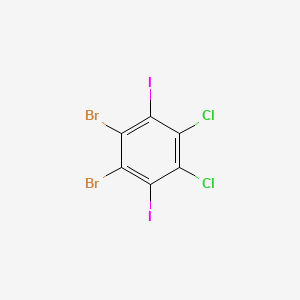
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
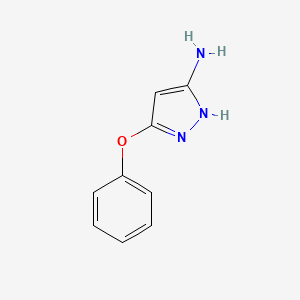
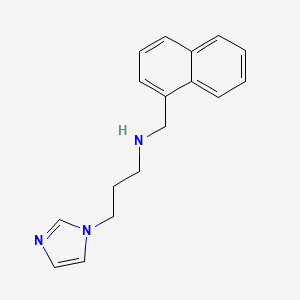
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)
